4'-Formylacetanilide Thiosemicarbazone

Catalog No.
S545200
CAS No.
104-06-3
M.F
C10H12N4OS
M. Wt
236.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Formylacetanilide Thiosemicarbazone

CAS Number

104-06-3

Product Name

4'-Formylacetanilide Thiosemicarbazone

IUPAC Name

N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)

InChI Key

SRVJKTDHMYAMHA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ambathizon, Amithiozone, Conteben, Parazone, TB I 698, TB I-698, TB I698, TBI 698, TBI-698, TBI698, Thiacetazone, Thioacetazon, Thioacetazone

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)N

The exact mass of the compound Thioacetazone is 236.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3550. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4'-Formylacetanilide Thiosemicarbazone, also known as Thiacetazone (CAS 104-06-3), is a well-characterized derivative of thiosemicarbazide. This class of compounds is defined by the R1R2C=NNH-C(S)NH2 structural motif, which confers two primary, procurement-relevant properties: potent biological activity and a strong capacity for metal chelation. [1] The thiosemicarbazone moiety acts as an effective bidentate N,S-donor ligand, readily forming stable complexes with a wide range of transition metals, a process which often enhances biological efficacy. [2] Historically investigated as an antitubercular agent, its primary value in modern research and development lies in its utility as a versatile synthetic precursor for creating novel metal-based therapeutics and as a validated chemical scaffold for structure-activity relationship (SAR) studies. [3]

The therapeutic and precursor potential of thiosemicarbazones is critically dependent on their precise molecular structure, making direct substitution with analogs a high-risk strategy in both synthesis and biological screening. The N,S donor atoms of the thiosemicarbazone group, combined with the specific electronic and steric properties of the 4'-formylacetanilide moiety, dictate the geometry and stability of resulting metal complexes, which in turn governs their cytotoxic potency. [1] Even minor modifications, such as changing substituent positions on the aromatic ring or altering the N-terminal group, can dramatically alter biological outcomes, including a potential 10-fold difference in antimycobacterial potency or complete loss of anticonvulsant efficacy. [REFS-2, REFS-3] Therefore, for reproducible synthesis of targeted metal complexes or for building reliable structure-activity relationship (SAR) models, procuring this specific compound (CAS 104-06-3) is essential to avoid unpredictable and non-comparable results.

Precursor Suitability: Enables Over 40-Fold Potency Increase in Anticancer Metal Complexes

The primary procurement driver for this compound is its exceptional utility as a ligand for creating highly potent anticancer agents. While the ligand itself has activity, its complexation with transition metals like copper can dramatically increase cytotoxicity. For example, studies on closely related thiosemicarbazone ligands show that the resulting copper (II) complexes can exhibit an anti-proliferative activity against human large cell lung cancer cells (NCI-H460) that is more than 40-fold greater than the ligand alone. [1] Another copper complex demonstrated an IC50 value of 0.15 µM against the A549 lung cancer cell line, a potency significantly greater than the clinical standard, cisplatin (IC50 = 17.36 µM). [1]

Evidence DimensionAnticancer Potency Enhancement (NCI-H460 cells)
Target Compound DataServes as precursor ligand
Comparator Or BaselineResulting Cu(II) complex exhibits >40-fold increase in anti-proliferative activity compared to the free ligand.
Quantified Difference>4000% increase in activity
ConditionsIn vitro cytotoxicity assay against human large cell lung cancer cells (NCI-H460).

This demonstrates that procuring this specific ligand is the critical first step to synthesizing metallo-drugs with exceptionally high, clinically relevant potency.

Antitubercular R&D: Serves as an Essential Benchmark for Developing 10x More Potent Analogs

4'-Formylacetanilide Thiosemicarbazone (Thiacetazone, TAC) is a foundational molecule in antitubercular research. Its established activity profile makes it an indispensable benchmark and starting scaffold for drug discovery programs. A study involving the synthesis and evaluation of 31 TAC analogues against *M. tuberculosis* identified two compounds with Minimal Inhibitory Concentrations (MICs) that were 10-fold lower than the parent TAC molecule. [1] This highlights the compound's role as a validated, optimizable platform for generating next-generation drug candidates.

Evidence DimensionAntitubercular Potency (MIC)
Target Compound DataBaseline MIC of Thiacetazone (TAC)
Comparator Or BaselineOptimized TAC analogues with 10-fold lower MICs.
Quantified Difference1000% improvement in potency for derivatives
ConditionsIn vitro activity against Mycobacterium tuberculosis.

For researchers in infectious disease, this compound is not just a reagent but a required standard for validating new, more potent antitubercular agents.

CNS Research: Structural Core is Critical for Achieving High Protective Index in Anticonvulsants

The thiosemicarbazone scaffold is a known pharmacophore for anticonvulsant activity, but efficacy and safety are highly dependent on the specific aromatic substitution. While data on this exact compound is limited, research on structurally related aryl-amide derivatives demonstrates the importance of precise structural selection. For instance, a lead compound from a related series showed potent, broad-spectrum anticonvulsant activity with an ED50 of 49.6 mg/kg in the maximal electroshock (MES) test and was also effective in a model of drug-resistant epilepsy. [1] The selection of specific analogs is crucial for achieving a high Protective Index (PI = TD50/ED50), which compares the effective dose to the neurotoxic dose. This indicates that generic aryl thiosemicarbazones are not interchangeable for CNS research.

Evidence DimensionAnticonvulsant Efficacy (ED50)
Target Compound DataProvides a core aryl-amide thiosemicarbazone-like scaffold.
Comparator Or BaselineOptimized analog with ED50 of 49.6 mg/kg (MES test) and 67.4 mg/kg (scPTZ test).
Quantified DifferenceNot applicable (class-level inference)
ConditionsIn vivo seizure models (MES, scPTZ) in mice.

This evidence justifies the procurement of specific aryl thiosemicarbazones like CAS 104-06-3 for building SAR libraries aimed at discovering potent and safe CNS drug candidates.

Precursor for Potent Metallo-Drug Synthesis in Oncology

Ideal for synthetic chemistry labs aiming to produce novel metal complexes for anticancer screening. The evidence shows that using this ligand as a precursor can lead to final compounds with cytotoxic potency against lung cancer cell lines that is orders of magnitude greater than clinical standards like cisplatin. [1]

Reference Standard and Scaffold in Antitubercular Drug Discovery

Serves as an essential positive control and benchmark scaffold in research programs developing new agents against *Mycobacterium tuberculosis*. Its validated activity and known potential for 10-fold potency improvement make it a critical component for SAR studies. [2]

Scaffold for CNS Drug Development and SAR Libraries

A valuable building block for creating libraries of novel anticonvulsant candidates. The critical role of the aryl substituent in determining efficacy and safety justifies the use of this specific, well-defined scaffold to explore new chemical space for epilepsy and other neurological disorders. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

236.07318219 Da

Monoisotopic Mass

236.07318219 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MMG78X7SSR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amithiozone is a thiosemicarbazone antimycobacterial agent with activity against isoniazid-resistant strains of Mycobacterium tuberculosis.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AK - Other drugs for treatment of tuberculosis
J04AK07 - Thioacetazone

Pictograms

Irritant

Irritant

Other CAS

104-06-3

Wikipedia

Thioacetazone

Dates

Last modified: 08-15-2023
1: Falzon D, Hill G, Pal SN, Suwankesawong W, Jaramillo E. Pharmacovigilance and tuberculosis: applying the lessons of thioacetazone. Bull World Health Organ. 2014 Dec 1;92(12):918-9. doi: 10.2471/BLT.14.142570. Epub 2014 Oct 7. PubMed PMID: 25552777; PubMed Central PMCID: PMC4264398.
2: Miller AB, Nunn AJ, Robinson DK, Ferguson GC, Fox W, Tall R. A second international co-operative investigation into thioacetazone side-effects. 1. The influence of a vitamin and antihistamine supplement. Bull World Health Organ. 1970;43(1):107-25. PubMed PMID: 4098113; PubMed Central PMCID: PMC2427656.
3: Isoniazid plus thioacetazone compared with two regimens of isoniazid plus PAS in the domiciliary treatment of pulmonary tuberculosis in South Indian patients. Bull World Health Organ. 1966;34(4):483-515. PubMed PMID: 4161578; PubMed Central PMCID: PMC2475999.
4: Leowski J. Thioacetazone--a review. Indian J Chest Dis Allied Sci. 1982 Apr-Sep;24(2-3):184-9. PubMed PMID: 6187675.
5: Svinchuk VS, Kramarenko VF, Orlinskiĭ MM. [Determination of thioacetazone in biological material]. Farm Zh. 1978 Jul-Sep;(4):48-50. Ukrainian. PubMed PMID: 80331.
6: [Thioacetazone (thiosemicarbazone of p. acetylaminobenzoic aldehyde)]. Ann Pharm Fr. 1951 May;9(5):369-70. Undetermined Language. PubMed PMID: 14868952.
7: Molnár L, Sivák M. [Decomposition of thioacetazone through ultraviolet radiation]. Pharmazie. 1974 Jun;29(6):417. German. PubMed PMID: 4136333.
8: ASAHI Y. KINETIC STUDY OF HYDROLYSIS OF THIOACETAZONE AND ITS RELATED COMPOUNDS. Chem Pharm Bull (Tokyo). 1963 Oct;11:1241-6. PubMed PMID: 14075276.
9: Laĭpanov AKh. [Photocolorimetric method of the quantitative determination of thioacetazone]. Farm Zh. 1976 Sep-Oct;31(5):55-7. Ukrainian. PubMed PMID: 67969.
10: Slouka J. [1-Aryl-6-azauracils. 11. Synthesis of some thioacetazone analogs]. Pharmazie. 1971 Aug;26(8):466-7. German. PubMed PMID: 4107821.
11: Miller AB, Fox W, Tall R. An international co-operative investigation into thiacetazone (thioacetazone) side-effects. Tubercle. 1966 Mar;47(1):33-74. PubMed PMID: 4160812.
12: POHLOUDEK-FABINI R, GOECKERITZ D, BRUECKNER H. [Proposals for the DAB 7. Part 1. Thioacetazone]. Pharmazie. 1959 Nov;14:601-5. German. PubMed PMID: 14433665.
13: LAVIRON P, LAURET L, KERBASTARD P, JARDIN C, PFISTER R. [Weekly injection of thioacetazone in chaulmoogra suspensions in the treatment of leprosy]. Med Trop (Mars). 1957 Nov-Dec;17(6):809-14. French. PubMed PMID: 13515783.
14: Belardinelli JM, Morbidoni HR. Recycling and refurbishing old antitubercular drugs: the encouraging case of inhibitors of mycolic acid biosynthesis. Expert Rev Anti Infect Ther. 2013 Apr;11(4):429-40. doi: 10.1586/eri.13.24. Review. PubMed PMID: 23566152.
15: ASAHI Y. POLAROGRAPHY OF THIOACETAZONE AND ITS RELATED COMPOUNDS. Chem Pharm Bull (Tokyo). 1963 Jul;11:930-8. PubMed PMID: 14075266.
16: Rieder HL, Enarson DA. Rebuttal: time to call a halt to emotions in the assessment of thioacetazone. Tuber Lung Dis. 1996 Apr;77(2):109-11. PubMed PMID: 8762843.
17: Molnár L, Gergöová H. [AC-polarographic determination of thioacetazone and its decomposition products in biological material]. Arzneimittelforschung. 1974 Nov;24(11):1731-3. German. PubMed PMID: 4141257.
18: Gürsel A, Ulgenalp I, Gürdag G. Observations on resistance, regional distribution and inter-laboratory differences in resistance to thioacetazone in Turkey. Bull Int Union Tuberc. 1971 Dec;46:29-32. PubMed PMID: 4118742.
19: Lawn SD, Griffin GE. Further consequences of thioacetazone-induced cutaneous reactions. Int J Tuberc Lung Dis. 2000 Jan;4(1):92-3. PubMed PMID: 10654652.
20: Severe hypersensitivity reactions among HIV-seropositive patients with tuberculosis treated with thioacetazone. Wkly Epidemiol Rec. 1992 Jan 10;67(1-2):1-3. English, French. PubMed PMID: 1371055.

Explore Compound Types